molecular formula C20H23N7O2 B10938004 6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10938004
M. Wt: 393.4 g/mol
InChI Key: WLXVOWBCOLUFEZ-UHFFFAOYSA-N
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Description

6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound

Preparation Methods

The synthesis of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and nitriles. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The pyrazole and isoxazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and isoxazole rings can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other heterocyclic structures with pyrazole, isoxazole, or pyridine rings. Examples include:

  • 3-Methyl-1-phenyl-1H-pyrazole-4-carboxamide
  • 5-Methylisoxazole-3-carboxamide
  • 2-Ethyl-4-methylpyridine

What sets 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of these rings, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

6-(1-ethylpyrazol-3-yl)-3-methyl-N-[(2-propylpyrazol-3-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H23N7O2/c1-4-9-27-14(6-8-22-27)12-21-19(28)15-11-17(16-7-10-26(5-2)24-16)23-20-18(15)13(3)25-29-20/h6-8,10-11H,4-5,9,12H2,1-3H3,(H,21,28)

InChI Key

WLXVOWBCOLUFEZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=NN(C=C4)CC

Origin of Product

United States

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